2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of pyridopyrimidinones, which are known for their diverse biological activities, including antiviral and analgesic properties .
Preparation Methods
The synthesis of 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the interaction of ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids with 2-arylethylamines in boiling ethanol . The structure of the resulting compound is confirmed through elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including nucleophilic condensation reactions . Common reagents used in these reactions include N- and C-nucleophiles, and the reaction conditions often involve base catalysis . Major products formed from these reactions include enaminones, Schiff’s bases, and hydrazinomethylenediketones .
Scientific Research Applications
This compound has been extensively studied for its potential antiviral properties . It has shown high antiviral activity against the West Nile fever virus while maintaining low cytotoxicity . Additionally, it has been investigated for its analgesic properties, with studies indicating its potential as a pain management agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for further research in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes . The analgesic properties are linked to its interaction with pain receptors and modulation of pain signaling pathways .
Comparison with Similar Compounds
Similar compounds include 4-hydroxy-2-quinolones and their derivatives, which also exhibit significant biological activities . 2-hydroxy-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific structural features that enhance its antiviral and analgesic properties . Other similar compounds include alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid .
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(18-10-9-12-6-2-1-3-7-12)14-16(22)19-13-8-4-5-11-20(13)17(14)23/h1-8,11,22H,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMUHJTSPHQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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